6-Chloro-4-nitroisobenzofuran-1(3H)-one
Description
6-Chloro-4-nitroisobenzofuran-1(3H)-one is a nitro-substituted isobenzofuranone derivative characterized by a fused bicyclic structure with a ketone group at position 1, a nitro group at position 4, and a chlorine atom at position 4.
Properties
Molecular Formula |
C8H4ClNO4 |
|---|---|
Molecular Weight |
213.57 g/mol |
IUPAC Name |
6-chloro-4-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4ClNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2 |
InChI Key |
XLBWPEBNVDNVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2[N+](=O)[O-])Cl)C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Isobenzofuranones
6-Fluoro-4-nitro-3H-isobenzofuran-1-one (CAS: 1207453-90-4)
- Structural Differences : Replaces chlorine with fluorine at position 5.
- Molecular Properties: Property 6-Chloro-4-nitroisobenzofuran-1(3H)-one (Theoretical) 6-Fluoro-4-nitro-3H-isobenzofuran-1-one (Empirical) Molecular Formula C₈H₄ClNO₄ C₈H₄FNO₄ Molecular Weight ~213.57 g/mol 197.122 g/mol Key Substituents Cl (position 6), NO₂ (position 4) F (position 6), NO₂ (position 4)
Chemical Reactivity :
Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may lead to differences in electronic effects (e.g., fluorine’s strong electron-withdrawing nature enhances ring deactivation). This could influence reactivity in electrophilic substitutions or stability under acidic/basic conditions .
Benzodithiazine Derivatives
Compounds such as Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () share a chlorinated aromatic system but differ in core structure:
- Structural Differences: Benzodithiazines contain a sulfur-rich heterocycle (two sulfur atoms) instead of an oxygen-based isobenzofuranone. Additional functional groups (e.g., methyl hydrazine, carboxylate) alter solubility and biological activity.
- Physicochemical Properties: Property this compound (Theoretical) Methyl 6-chloro-benzodithiazine Derivative (Empirical) Melting Point Not reported 252–253°C (decomposes) Key Spectral Data N/A IR: 1740 cm⁻¹ (C=O), 1340–1155 cm⁻¹ (SO₂)
- Applications: Benzodithiazines are often explored for antimicrobial or anticancer properties due to sulfur’s role in redox biochemistry. In contrast, nitroisobenzofuranones may prioritize electrophilic reactivity for use in synthetic intermediates .
Quinazolinone Derivatives
- Functional Group Impact: Nitro groups in isobenzofuranones (electron-withdrawing) vs. methyl/phenyl groups in quinazolinones (electron-donating). Analgesic activity in quinazolinones correlates with substituent bulkiness (e.g., phenyl > methyl > hydrogen) .
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